molecular formula C20H12Cl2N2O4 B2357179 N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide CAS No. 289059-87-6

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B2357179
CAS No.: 289059-87-6
M. Wt: 415.23
InChI Key: KNPYDCNIIXEHGU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide is an organic compound with the molecular formula C20H13Cl2N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-benzoyl-4-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-8-7-14(24(27)28)11-17(15)22/h1-11H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPYDCNIIXEHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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